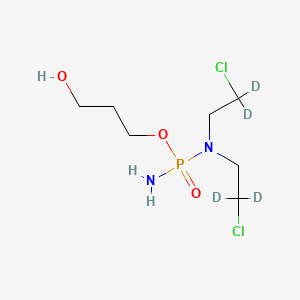
Alcophosphamide-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alcophosphamide-d4 is a deuterium-labeled derivative of Alcophosphamide, which is a metabolite of the chemotherapeutic agent Cyclophosphamide. It is primarily used in research settings to study the pharmacokinetics and metabolic pathways of Cyclophosphamide. The molecular formula of this compound is C7H13D4Cl2N2O3P, and it has a molecular weight of 283.13 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Alcophosphamide-d4 involves the incorporation of deuterium atoms into the molecular structure of Alcophosphamide. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. Quality control measures are implemented to monitor the incorporation of deuterium and the overall yield of the synthesis .
化学反应分析
Types of Reactions
Alcophosphamide-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to carboxyphosphamide.
Reduction: Formation of reduced metabolites.
Substitution: Replacement of functional groups with other chemical entities.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments .
Major Products Formed
The major products formed from the reactions of this compound include carboxyphosphamide, reduced metabolites, and various substituted derivatives. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine their structures and properties .
科学研究应用
Alcophosphamide-d4 is widely used in scientific research for various applications, including:
Chemistry: Studying the reaction mechanisms and kinetics of deuterium-labeled compounds.
Biology: Investigating the metabolic pathways and pharmacokinetics of Cyclophosphamide and its metabolites.
Medicine: Developing new chemotherapeutic agents and understanding their mechanisms of action.
Industry: Producing deuterium-labeled compounds for use in drug development and other industrial applications
作用机制
Alcophosphamide-d4 exerts its effects through the same mechanisms as Alcophosphamide. It acts as an alkylating agent, introducing alkyl groups into biologically active molecules, thereby preventing their proper functioning. This mechanism involves the formation of cross-links between DNA strands, leading to the inhibition of DNA synthesis and cell division. The molecular targets include DNA and various enzymes involved in DNA repair and replication .
相似化合物的比较
Similar Compounds
Cyclophosphamide: The parent compound from which Alcophosphamide-d4 is derived.
Aldophosphamide: An intermediate metabolite in the metabolic pathway of Cyclophosphamide.
Carboxyphosphamide: A detoxified metabolite of Cyclophosphamide.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which makes it a valuable tool for studying the pharmacokinetics and metabolic pathways of Cyclophosphamide. The presence of deuterium atoms allows for the differentiation of this compound from its non-labeled counterparts in various analytical techniques, providing insights into the behavior and fate of the compound in biological systems .
属性
分子式 |
C7H17Cl2N2O3P |
|---|---|
分子量 |
283.12 g/mol |
IUPAC 名称 |
3-[amino-[bis(2-chloro-2,2-dideuterioethyl)amino]phosphoryl]oxypropan-1-ol |
InChI |
InChI=1S/C7H17Cl2N2O3P/c8-2-4-11(5-3-9)15(10,13)14-7-1-6-12/h12H,1-7H2,(H2,10,13)/i2D2,3D2 |
InChI 键 |
BZGFIGVSVQRQBJ-RRVWJQJTSA-N |
手性 SMILES |
[2H]C([2H])(CN(CC([2H])([2H])Cl)P(=O)(N)OCCCO)Cl |
规范 SMILES |
C(CO)COP(=O)(N)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


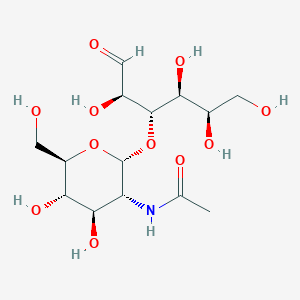
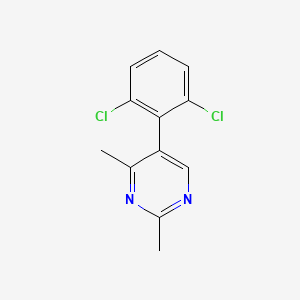
![3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl 2,2,2-trichloroethanimidate](/img/structure/B15145159.png)
![(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B15145166.png)
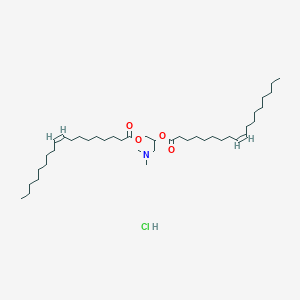
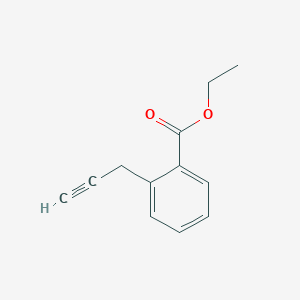
![4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one](/img/structure/B15145199.png)
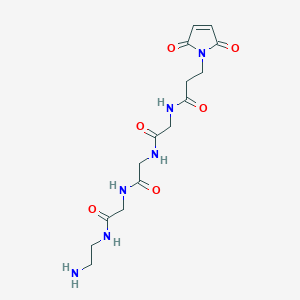
![bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate;hydrochloride](/img/structure/B15145210.png)
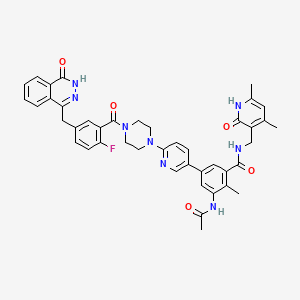

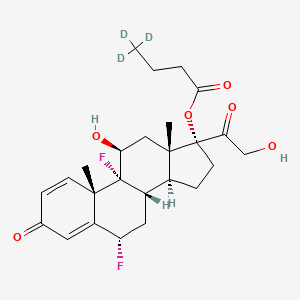
![4-hydroxybenzenesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol](/img/structure/B15145240.png)
![4-(diphenylphosphanyl)-2-[(diphenylphosphanyl)methyl]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B15145252.png)
